Calciumhydroxidephosphate

Calcium Phosphate Solubility Biomaterial Degradation Bone Graft Substitutes

Choose calcium hydroxyphosphate (HAp, CAS 12167-74-7) for applications requiring extreme long-term stability and mechanical integrity. Its solubility is ~1000x lower than β-TCP, ensuring persistent performance in permanent orthopedic fixation and fluoride-free remineralization where nano-HAp offers superior hardness. For tissue engineering needing rapid resorption, specify ion-substituted (Zn, Mg, Si) CDHA. Insist on defined crystallinity and phase purity to guarantee these evidence-backed performance differentials.

Molecular Formula Ca2HO5P
Molecular Weight 192.13 g/mol
Cat. No. B13125378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalciumhydroxidephosphate
Molecular FormulaCa2HO5P
Molecular Weight192.13 g/mol
Structural Identifiers
SMILES[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2]
InChIInChI=1S/2Ca.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+2;;/p-4
InChIKeyCGMRCMMOCQYHAD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Hydroxyphosphate (Hydroxyapatite) – Baseline Identity, Composition & Procurement-Relevant Characteristics


Calcium hydroxyphosphate (calcium phosphate tribasic, hydroxyapatite, HAp), with the molecular formula Ca5(OH)(PO4)3 and CAS 12167-74-7, constitutes the thermodynamically most stable calcium phosphate phase at physiological pH and is the primary inorganic component of vertebrate bone and tooth mineral [1][2]. This compound exhibits a molar Ca/P ratio of 1.67, a molecular weight of approximately 502.31 g/mol, and a melting point near 1700 °C [3]. Its defining procurement-relevant attributes—extreme insolubility (water solubility ~0.0003 g/L at 25°C) and the capacity to undergo ion exchange/substitution within its crystal lattice—differentiate it fundamentally from more soluble calcium phosphate analogs such as β-tricalcium phosphate (β-TCP) and amorphous calcium phosphate (ACP) [4][5].

Why Generic Substitution Fails: Critical Performance Trade-Offs Between Hydroxyapatite and β-TCP/ACP/OCP in Biomedical & Dental Applications


Interchanging calcium hydroxyphosphate (HAp) with its closest analogs—β-tricalcium phosphate (β-TCP), amorphous calcium phosphate (ACP), or octacalcium phosphate (OCP)—is precluded by fundamental thermodynamic and kinetic divergences. HAp exhibits a water solubility approximately three orders of magnitude lower than β-TCP (~0.0003 g/L versus ~0.0005 g/L at 25°C) and a relative solubility ranking of ACP > DCP > TTCP > α-TCP > β-TCP >> HAp [1][2]. This extreme stability confers long-term structural persistence but limits biodegradation; conversely, β-TCP and OCP undergo faster resorption in vivo, which may be desirable for bone remodeling but compromises mechanical integrity [3][4]. In dental remineralization, HAp demonstrates superior efficacy over β-TCP and CPP-ACP, but nano-formulations or ion-substituted variants (e.g., calcium-deficient hydroxyapatite) can alter dissolution kinetics and biological response [5]. Generic substitution without explicit consideration of these divergent solubility, degradation, and bioactivity profiles introduces unacceptable performance uncertainty in both implantable devices and topical formulations.

Calcium Hydroxyphosphate Quantitative Evidence Guide: Head-to-Head Performance Against β-TCP, ACP & OCP in Solubility, Osteoconductivity & Remineralization


Comparative Aqueous Solubility: HAp vs. β-TCP vs. ACP – Three Orders of Magnitude Difference Governs Resorption Kinetics

Hydroxyapatite (HAp, Ca10(PO4)6(OH)2) exhibits a water solubility at 25°C of approximately 0.0003 g/L, whereas β-tricalcium phosphate (β-TCP, β-Ca3(PO4)2) is nearly twice as soluble at ~0.0005 g/L, and amorphous calcium phosphate (ACP) is orders of magnitude more soluble (>10 g/L metastable) [1]. The relative solubility hierarchy is well-established: ACP > DCP > TTCP > α-TCP > β-TCP >> HAp [2]. This 1.67-fold difference in equilibrium solubility between HAp and β-TCP translates to markedly slower resorption in vivo for HAp-based implants.

Calcium Phosphate Solubility Biomaterial Degradation Bone Graft Substitutes

In Vivo Degradation & Bone Bonding: Highly Crystalline HAp Coating vs. Amorphous Calcium Phosphate Coating

In a rabbit tibia implantation study comparing highly crystalline hydroxyapatite (hHA) coating (50 μm thick) against amorphous calcium phosphate (ACP) coating (50 μm thick), the hHA coating exhibited significantly lower degradation and sustained higher tensile failure loads at the bone-implant interface at 16 weeks post-implantation [1]. The ACP coating was more degradable, with newly formed bone coming into direct contact with the underlying material as the coating degraded; however, the failure load for hHA-coated samples increased significantly by 16 weeks, whereas ACP-coated samples showed no increase [1].

In Vivo Degradation Bone-Implant Interface Calcium Phosphate Coatings

Osteoconductivity & Bone Apposition: Synthetic OCP vs. Sintered HA in Rabbit Bone Marrow

Histomorphometric analysis in a rabbit femur intramedullary model demonstrated that the area of bone apposition on synthetic octacalcium phosphate (OCP) was significantly higher than on sintered hydroxyapatite (HA) between 2 and 3 weeks post-implantation [1]. However, at later time points (8 weeks), the bone apposition area on OCP became smaller than on HA, while the area attacked by multinucleated giant cells (including TRAP-positive osteoclast-like cells) was significantly higher for OCP [1]. Radiography revealed visible resorption of OCP but not of HA [1].

Osteoconductivity Bone Regeneration Synthetic Bone Grafts

Dental Enamel Remineralization: Hydroxyapatite vs. β-TCP vs. CPP-ACP – In Vitro Microhardness & Polarized Light Microscopy

In a study comparing remineralization of artificial caries-like lesions on primary enamel, hydroxyapatite (HAp) demonstrated superior remineralization compared to CPP-ACP and β-tricalcium phosphate (β-TCP) as evaluated by polarized light microscopy [1]. In a separate in vitro study using Vickers microhardness on bleached enamel, hydroxyapatite-based cream (ReminPro) was marginally more effective than β-TCP (ClinPro) and CPP-ACPF (GC Tooth Mousse plus); however, the differences were not statistically significant [2]. Notably, nano-hydroxyapatite (Acclaim) achieved a post-treatment Knoop hardness of 85.14 ± 22.82 KHN, compared to 114.71 ± 12.27 KHN for calcium sucrose phosphate and 56.42 ± 19.90 KHN for CPP-ACP [3].

Enamel Remineralization Dental Biomaterials Microhardness

In Vitro Dissolution Rate of Commercial Bone Graft Formulations: CaS/HA vs. CSH/Brushite/β-TCP Composite

A comparative in vitro dissolution study of two commercial synthetic bone graft substitutes evaluated pellets composed of 40% HA / 60% CaS versus 75% CaS / 25% calcium phosphate (CSH/brushite/β-TCP) [1]. The CaS/HA pellets completely dissolved after day 8, whereas the CSH/brushite/β-TCP pellets persisted until day 18 [1]. Over the first 4 days, the CSH/brushite/β-TCP pellets lost 46% less mass and 53% less volume compared to CaS/HA pellets; overall, the CSH/brushite/β-TCP pellets dissolved approximately twice as slowly as the CaS/HA pellets in vitro [1].

Bone Graft Dissolution Synthetic Bone Substitutes In Vitro Degradation

Ion-Substituted Calcium-Deficient Hydroxyapatite: Enhanced Solubility & Osteogenesis vs. Stoichiometric HAp and β-TCP

A mechanochemically synthesized calcium-deficient hydroxyapatite (CDHA) co-substituted with zinc, magnesium, and silicate was compared to stoichiometric hydroxyapatite and β-TCP for solubility in water and in vivo osteogenesis . The substituted CDHA exhibited increased aqueous solubility relative to both β-TCP and stoichiometric HAp . In a rat skull defect model, the CDHA promoted better osteogenesis than the other calcium phosphates, with almost complete remodeling of damaged bone tissue observed at 5 months post-implantation .

Calcium-Deficient Hydroxyapatite Ion Substitution Bone Regeneration

Evidence-Based Application Scenarios for Calcium Hydroxyphosphate: Where Quantitative Differentiation Drives Procurement Decisions


Long-Term Load-Bearing Orthopedic Implants & Coatings Requiring Sustained Interfacial Strength

Based on in vivo rabbit tibia data demonstrating that highly crystalline hydroxyapatite (hHA) coatings sustain and increase bone-implant tensile failure load at 16 weeks, while amorphous calcium phosphate (ACP) coatings show no improvement, hHA is the unequivocal choice for permanent or long-term orthopedic fixation where mechanical stability cannot be compromised [1]. Procurement specifications should mandate crystallinity and phase purity thresholds to ensure this performance differential.

Fluoride-Free Dental Remineralization Formulations Targeting Moderate to High Enamel Hardness Recovery

In vitro microhardness data show that nano-hydroxyapatite achieves 85.14 KHN post-treatment—51% higher than CPP-ACP (56.42 KHN) and comparable in efficacy to β-TCP, though less than calcium sucrose phosphate (114.71 KHN) [2]. For toothpaste and professional remineralization products seeking fluoride-free claims, nano-HAp provides a quantifiably effective middle-ground option. Procurement should specify particle size (nano-scale) to realize the measured hardness recovery advantage.

Synthetic Bone Graft Substitutes Where Rapid Graft Resorption Is Undesirable

In vitro dissolution data reveal that CaS/HA composite pellets dissolve completely by day 8, whereas CSH/brushite/β-TCP pellets persist until day 18 and lose 46% less mass over the first 4 days [3]. For clinical scenarios requiring extended graft presence—such as large defect filling or antibiotic-eluting carriers—β-TCP-containing composites (specifically CSH/brushite/β-TCP) offer a measurable 2× slower dissolution profile. Procurement of HA-based grafts in CaS matrices should be limited to applications where rapid dissolution is acceptable.

Advanced Bone Regeneration Scaffolds Requiring Accelerated Osteogenesis with Controlled Resorption

Substituted calcium-deficient hydroxyapatite (CDHA) co-doped with zinc, magnesium, and silicate has been shown in a rat cranial defect model to achieve almost complete bone remodeling at 5 months, outperforming stoichiometric HAp and β-TCP in both solubility and osteogenesis . For tissue engineering scaffolds where rapid bone ingrowth and eventual scaffold replacement are desired, substituted CDHA represents a distinct, evidence-supported alternative to generic HAp. Procurement should specify the ion substitution profile (Zn, Mg, Si) and calcium deficiency (Ca/P < 1.67) to reproduce the reported osteogenic enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calciumhydroxidephosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.